RU 58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen that was developed in the 1980s by the French pharmaceutical company Roussel Uclaf. It has been investigated primarily for its potential as a topical treatment for androgen-dependent conditions such as acne, androgenic alopecia (pattern hair loss), and hirsutism (excessive hair growth) . Structurally, RU 58841 is similar to other nonsteroidal antiandrogens like nilutamide, flutamide, bicalutamide, and enzalutamide, but it features a distinct side-chain that contributes to its unique pharmacological properties .
RU 58841 undergoes metabolic conversion in the body, producing metabolites such as cyanonilutamide (RU-56279) and RU-59416. These metabolites exhibit varying affinities for the androgen receptor; cyanonilutamide has a relatively low affinity but retains significant antiandrogenic activity, while RU-59416 has very low affinity . The compound's mechanism of action involves binding to androgen receptors, thereby inhibiting the effects of androgens like testosterone.
The biological activity of RU 58841 has been demonstrated in various studies. In an experimental model using Syrian hamsters, topical application of RU 58841 resulted in a maximal reduction of 60% in the size of sebaceous glands at a dosage of 10 micrograms per day. This effect was reversible, indicating its potential as a localized treatment for acne without systemic side effects . Additionally, in studies involving human hair grafts transplanted onto nude mice, RU 58841 promoted hair growth from balding samples by increasing the number of active hair follicles and enhancing hair cycle recycling .
The synthesis of RU 58841 can be accomplished through several methods. One common approach involves constructing the hydantoin moiety or employing aryl coupling with 5,5-dimethylhydantoin. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained . A detailed synthesis process includes multiple steps under inert atmospheric conditions and may utilize reagents such as phosgene .
RU 58841 has been primarily researched for its applications in treating androgen-dependent conditions. Its potential uses include:
The localized action of RU 58841 makes it particularly appealing for topical formulations aimed at minimizing systemic side effects associated with oral antiandrogens.
Interaction studies have shown that RU 58841 effectively inhibits androgen receptor-mediated activities without significant systemic absorption when applied topically. This characteristic allows it to exert localized effects while minimizing risks associated with systemic antiandrogen therapies. In animal models, RU 58841 has demonstrated efficacy without notable adverse effects on untreated areas .
RU 58841 shares structural similarities with several other nonsteroidal antiandrogens. Below is a comparison highlighting its uniqueness:
Compound Name | Affinity for Androgen Receptor | Unique Features |
---|---|---|
RU 58642 | Moderate | Similar structure but different side-chain |
Nilutamide | High | Used primarily for prostate cancer |
Flutamide | High | Known for systemic side effects |
Bicalutamide | High | Commonly used in prostate cancer therapy |
Enzalutamide | Very High | Advanced prostate cancer treatment |
RU 58841 stands out due to its topical application route, which allows for localized treatment with reduced risk of systemic side effects compared to its counterparts that are administered orally.